5-[(biphenyl-4-yloxy)methyl]-1-(4-bromophenyl)-1H-tetrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-[(biphenyl-4-yloxy)methyl]-1-(4-bromophenyl)-1H-tetrazole is a complex organic compound that belongs to the class of tetrazoles. Tetrazoles are known for their diverse biological activities and are often used as bioisosteres for carboxylic acids in medicinal chemistry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(biphenyl-4-yloxy)methyl]-1-(4-bromophenyl)-1H-tetrazole typically involves the reaction of biphenyl derivatives with tetrazole precursors. One common method involves the reaction of 4-bromobenzyl bromide with 4-hydroxybiphenyl in the presence of a base to form the biphenyl-4-yloxy methyl intermediate. This intermediate is then reacted with sodium azide and a suitable catalyst to form the tetrazole ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. The choice of solvents, temperature, and pressure conditions are crucial for scaling up the synthesis process .
Analyse Chemischer Reaktionen
Types of Reactions
5-[(biphenyl-4-yloxy)methyl]-1-(4-bromophenyl)-1H-tetrazole can undergo various chemical reactions, including:
Substitution Reactions: The bromophenyl group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the biphenyl and bromophenyl moieties.
Cyclization Reactions: The tetrazole ring can participate in cyclization reactions with other functional groups.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium carbonate, and various organic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted tetrazoles, while oxidation and reduction can modify the biphenyl and bromophenyl groups .
Wissenschaftliche Forschungsanwendungen
5-[(biphenyl-4-yloxy)methyl]-1-(4-bromophenyl)-1H-tetrazole has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioisostere in drug design.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
Wirkmechanismus
The mechanism of action of 5-[(biphenyl-4-yloxy)methyl]-1-(4-bromophenyl)-1H-tetrazole involves its interaction with specific molecular targets. The tetrazole ring can mimic the carboxylic acid group, allowing it to bind to enzymes and receptors involved in various biological pathways. The biphenyl and bromophenyl groups can enhance the compound’s binding affinity and specificity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-(4’-Methylbiphenyl-2-yl)-1-trityl-1H-tetrazole: Similar structure but with a trityl group instead of a bromophenyl group.
5-[4′-(substituted-methyl)[1,1′-biphenyl]-2-yl]-1H-tetrazoles: Variants with different substituents on the biphenyl group.
Uniqueness
5-[(biphenyl-4-yloxy)methyl]-1-(4-bromophenyl)-1H-tetrazole is unique due to its specific combination of biphenyl, bromophenyl, and tetrazole moieties. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development .
Eigenschaften
Molekularformel |
C20H15BrN4O |
---|---|
Molekulargewicht |
407.3 g/mol |
IUPAC-Name |
1-(4-bromophenyl)-5-[(4-phenylphenoxy)methyl]tetrazole |
InChI |
InChI=1S/C20H15BrN4O/c21-17-8-10-18(11-9-17)25-20(22-23-24-25)14-26-19-12-6-16(7-13-19)15-4-2-1-3-5-15/h1-13H,14H2 |
InChI-Schlüssel |
PUIJKSDZRVUIFQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)OCC3=NN=NN3C4=CC=C(C=C4)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.